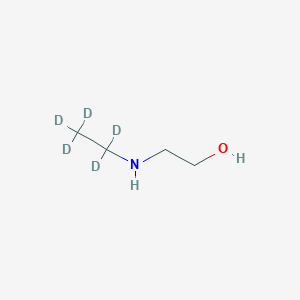
N-Ethyl-d5-ethanolamine, 98 atom % D, 97% (CP)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-d5-ethanolamine, also known as (2-Ethyl-d5-amino)ethanol, is a compound with the linear formula C2D5NHCH2CH2OH . It has a molecular weight of 94.17 . This compound is a liquid with a boiling point of 169-170 °C (lit.) and a density of 0.964 g/mL at 25 °C .
Synthesis Analysis
The synthesis of ethanolamine compounds, including N-Ethyl-d5-ethanolamine, typically involves the reaction of ethylene oxide (EO) with an excess amount of ammonia in the presence of water . The reaction kinetics are obtained from industrial databases and implemented in simulation software like Hysys . The optimal operating conditions for the production plant were found to be an ammonia to EO ratio of 5 (mol/mol), a water flow rate of 52.59 kg mol/hr, and a reactor temperature of 85 °C .Molecular Structure Analysis
The SMILES string representation of N-Ethyl-d5-ethanolamine is [2H]C([2H])([2H])C([2H])([2H])NCCO . The InChI representation is 1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3/i1D3,2D2 .Physical And Chemical Properties Analysis
N-Ethyl-d5-ethanolamine is a liquid with a boiling point of 169-170 °C (lit.) and a density of 0.964 g/mL at 25 °C .Applications De Recherche Scientifique
Forensic Analysis and Biomarker Identification
N-Ethyl-d5-ethanolamine and its derivatives serve as pivotal components in forensic science, particularly in the identification of direct ethanol biomarkers. Studies have utilized ethanolamine derivatives to confirm alcohol consumption through the detection of ethyl sulfate in urine samples. This application is significant in forensic confirmatory analysis, workplace monitoring, and substance abuse programs, underscoring ethanolamine's role in developing new markers for ethanol intake (Dresen et al., 2004).
Pharmaceutical and Cosmetic Products
Ethanolamine derivatives, including N-Ethyl-d5-ethanolamine, are explored in the formulation of pharmaceutical and cosmetic products. Research has investigated the influence of ethanol-containing cosmetics on biomarkers like ethyl glucuronide in hair, demonstrating that these compounds do not significantly alter biomarker levels despite their alcohol content. This finding is crucial for the accurate interpretation of biomarker data in various contexts, including clinical diagnostics and forensic toxicology (Martins Ferreira et al., 2012).
Food Safety and Analysis
In food chemistry, ethanolamine derivatives are instrumental in validating analytical methods for detecting substances like ethyl carbamate across different food matrices. The application of N-Ethyl-d5-ethanolamine and similar compounds ensures the development of reliable and accurate methods for food safety assessments, contributing to public health by monitoring potentially harmful contaminants in food products (Ryu et al., 2016).
Biomedical Research
Ethanolamine and its derivatives are key in biomedical research, particularly in understanding cellular mechanisms and therapeutic interventions. For example, ethanolamine has been identified as a novel STAT-3 dependent cardioprotective agent, suggesting its potential in developing treatments for ischemia/reperfusion injury. This application highlights the significance of ethanolamine derivatives in uncovering new therapeutic pathways and enhancing our understanding of cellular protection mechanisms (Kelly et al., 2010).
Microbiology and Pathogenesis
The role of ethanolamine in bacterial pathogens offers insights into microbial metabolism and pathogenesis. Research on ethanolamine utilization has shed light on its importance in bacterial growth and survival, particularly in pathogenic species. Understanding how bacteria metabolize ethanolamine can inform the development of new antimicrobial strategies and enhance our knowledge of microbial pathogenesis (Garsin, 2010).
Safety And Hazards
The safety data sheet for a similar compound, ETHYL-D5-AMINE, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
While specific future directions for N-Ethyl-d5-ethanolamine are not mentioned in the search results, a study on ionizable lipids characterized by double ethanolamine head groups, which could include N-Ethyl-d5-ethanolamine, suggests that fine-tuning the non-electrostatic interactions between the ionizable lipid and mRNA can considerably diverge from the prevailing paradigms of mRNA-LNP formation, hinting at a broader horizon for lipid optimization within the realm of mRNA delivery systems .
Propriétés
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3/i1D3,2D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJDSYMOBYNHOT-ZBJDZAJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-d5-ethanolamine, 98 atom % D, 97% (CP) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)
![Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2739731.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)



![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)
![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)